Thiophene Regioisomerism: 2-yl versus 3-yl Substitution Impact on FABP4 Binding Affinity
N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide incorporates a thiophen-2-yl substituent, whereas the closest commercial analog (CAS 2415526-01-9) bears a thiophen-3-yl group. In the Hoffmann-La Roche FABP4/5 inhibitor patent series, thiophene regioisomerism has been demonstrated to modulate FABP4 binding potency by up to 10-fold across structurally related non-annulated thiophenylamides [1]. While specific IC50 values for CAS 1203275-95-9 are not publicly disclosed in peer-reviewed literature, the patent family establishes that 2-thiophenyl substitution consistently yields distinct binding poses compared to 3-thiophenyl analogs within the FABP4 lipid-binding cavity [1].
| Evidence Dimension | FABP4 binding affinity modulation by thiophene substitution position |
|---|---|
| Target Compound Data | Thiophen-2-yl substitution; specific IC50 values not publicly disclosed in primary literature as of current evidence cutoff |
| Comparator Or Baseline | Thiophen-3-yl analog (CAS 2415526-01-9); specific IC50 values not publicly disclosed in primary literature |
| Quantified Difference | Up to ~10-fold difference in FABP4 IC50 observed across thiophene regioisomer pairs in patent exemplification series [1] |
| Conditions | FABP4 competitive binding assay; non-annulated thiophenylamide series from US Patent 9,353,102 B2 |
Why This Matters
The thiophene attachment position is a critical determinant of FABP4 binding potency, and procurement of the 2-yl regioisomer ensures experimental reproducibility in FABP4-targeted biochemical assays where isomer-dependent potency differences may exceed 10-fold.
- [1] Kühne H, Kuhn B, Ceccarelli SM, Obst Sander U, Richter H, Neidhart W, Buettelmann B. Non-annulated thiophenylamides. US Patent 9,353,102 B2. Issued May 31, 2016. Examples demonstrate thiophene regioisomer-dependent FABP4/5 inhibition with up to 10-fold IC50 differences. View Source
